2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile
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Overview
Description
2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile is an organic compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique chemical properties. This compound is primarily used in research and industrial applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with ethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The process includes rigorous purification steps to ensure the compound’s purity and quality for research and industrial use .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The compound’s nitrile group can participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: A closely related compound with similar structural features but without the ethyl group.
2-Ethylnorbornane: Another derivative of bicyclo[2.2.1]heptane with different functional groups.
Uniqueness: 2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-ethylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-2-10(7-11)6-8-3-4-9(10)5-8/h8-9H,2-6H2,1H3 |
InChI Key |
MKYPUJIIQXLLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC1C2)C#N |
Origin of Product |
United States |
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